molecular formula C25H31N3O4 B11434720 4-(2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxyethyl)butanamide

4-(2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxyethyl)butanamide

Cat. No.: B11434720
M. Wt: 437.5 g/mol
InChI Key: OVYILZPBSAWRJL-UHFFFAOYSA-N
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Description

This compound features a quinazoline-2,4-dione core substituted at the N1 position with a 2,4,6-trimethylbenzyl group and at the C3 position with a butanamide chain terminated by a 2-methoxyethylamine moiety. The quinazoline-dione scaffold is known for its bioactivity in targeting enzymes like soluble epoxide hydrolase (sEH) and viral proteins . The 2-methoxyethyl substituent on the amide nitrogen likely modulates solubility and pharmacokinetics .

Properties

Molecular Formula

C25H31N3O4

Molecular Weight

437.5 g/mol

IUPAC Name

4-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]-N-(2-methoxyethyl)butanamide

InChI

InChI=1S/C25H31N3O4/c1-17-14-18(2)21(19(3)15-17)16-28-22-9-6-5-8-20(22)24(30)27(25(28)31)12-7-10-23(29)26-11-13-32-4/h5-6,8-9,14-15H,7,10-13,16H2,1-4H3,(H,26,29)

InChI Key

OVYILZPBSAWRJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCCOC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(2-methoxyethyl)butanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazolinone ring.

    Introduction of the Trimethylphenyl Group: This step can be achieved through Friedel-Crafts alkylation, where the quinazolinone core is reacted with 2,4,6-trimethylbenzyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Butanamide Side Chain: This involves the reaction of the intermediate with 2-methoxyethylamine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl side chain, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazolinone derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the quinazolinone core is known for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This makes the compound a candidate for drug development and biochemical studies.

Medicine

The compound’s potential medicinal properties, particularly its anticancer activity, make it a subject of interest in pharmaceutical research. It can be used in the development of new therapeutic agents.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique structure may impart desirable properties to polymers or other advanced materials.

Mechanism of Action

The mechanism of action of 4-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(2-methoxyethyl)butanamide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or reduction of inflammation.

Comparison with Similar Compounds

Quinazoline-2,4-dione vs. Isoxazole/Indole Hybrids

  • Analog : N-(5-Bromopyridin-3-yl)-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide ()**
    • Extends the chain length to pentanamide (5 carbons vs. 4 in the target).
    • Substitutes 2-methoxyethyl with bromopyridinyl, introducing halogenated aromaticity for enhanced target affinity .

Substituent Analysis

Compound Quinazoline Substituent Amide Chain Amide Nitrogen Substituent Key Features
Target Compound 2,4,6-Trimethylbenzyl (N1) Butanamide (C4) 2-Methoxyethyl High lipophilicity from trimethylbenzyl; balanced solubility via methoxyethyl
4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide () 6-Bromo (C6) Butanamide 2-Methoxybenzyl Bromine increases molecular weight and polarity; methoxybenzyl may reduce metabolic stability
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide () None (parent core) Pentanamide Dihydrobenzodioxinyl Extended chain improves membrane permeability; dihydrobenzodioxinyl enhances π-π stacking
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () None (parent core) Acetamide (C2) Dichlorophenylmethyl Shorter chain limits flexibility; dichlorophenyl increases halogen bonding potential

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The 2,4,6-trimethylbenzyl group increases LogP compared to unsubstituted analogs (e.g., ), favoring blood-brain barrier penetration but risking solubility issues.
  • Solubility : The 2-methoxyethyl group mitigates hydrophobicity, contrasting with dichlorophenyl () or bromopyridinyl () substituents.
  • Metabolic Stability : Trimethylbenzyl may resist oxidative metabolism better than halogenated or methoxybenzyl analogs .

Biological Activity

The compound 4-(2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxyethyl)butanamide is a complex organic molecule with potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its antimicrobial, anticancer properties, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Core Structure : The quinazoline moiety is known for its diverse biological activities.
  • Functional Groups : The presence of dioxo and methoxyethyl substituents enhances its reactivity and potential interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that quinazoline derivatives exhibit significant antimicrobial properties. For example:

  • Activity Against Bacteria : Compounds similar to the target molecule have shown moderate to high activity against various Gram-positive and Gram-negative bacteria. In particular, derivatives were tested using the agar well diffusion method, revealing inhibition zones ranging from 9 mm to 15 mm against pathogens such as Staphylococcus aureus and Escherichia coli .
CompoundInhibition Zone (mm)MIC (mg/mL)Bacterial Strain
Compound 131565Escherichia coli
Compound 151280Staphylococcus aureus

Anticancer Activity

The quinazoline scaffold has been extensively studied for its anticancer properties. Research indicates that:

  • Mechanism of Action : Compounds containing the quinazoline structure can inhibit key enzymes involved in cancer cell proliferation. For instance, certain derivatives have been shown to inhibit DNA topoisomerase IV and bacterial gyrase, which are crucial for DNA replication in cancer cells .
  • Cell Line Studies : In vitro studies have demonstrated that related compounds exhibit cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cancer cell growth .

Case Studies

Several case studies highlight the biological efficacy of quinazoline derivatives:

  • Study on Antimicrobial Efficacy : A study evaluated a series of quinazoline derivatives for their antibacterial activity against clinical isolates. The results showed that modifications at specific positions on the quinazoline ring significantly enhanced antimicrobial potency .
  • Anticancer Screening : Another study focused on the anticancer potential of quinazoline compounds against breast cancer cell lines. The results indicated that certain derivatives led to a substantial decrease in cell viability, suggesting their potential as therapeutic agents .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely acts by inhibiting enzymes critical for microbial growth and cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors or enzymes can lead to altered signaling pathways that affect cell survival and replication.

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